Ethenyl 2-chloro-2,2-difluoroacetate
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Overview
Description
Ethenyl 2-chloro-2,2-difluoroacetate: is an organic compound with the molecular formula C4H4ClF2O2. It is a colorless to almost colorless liquid that is sensitive to moisture. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing Ethenyl 2-chloro-2,2-difluoroacetate involves the esterification of 2-chloro-2,2-difluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow process where 2-chloro-2,2-difluoroacetyl chloride reacts with methanol in a packed column reactor.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethenyl 2-chloro-2,2-difluoroacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of difluoromethylated products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles.
Solvents: Dichloromethane, N,N-dimethylformamide (DMF), and hexanes.
Catalysts: Toluene-4-sulfonic acid, cesium carbonate, and potassium fluoride.
Major Products:
Difluoromethylated Ethers: When reacted with 2-hydroxychalcones, this compound forms aryl difluoromethyl ethers.
Benzofuran Derivatives: The reaction can also yield 2,2-difluoro-2H-benzofuran derivatives under specific conditions.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Ethenyl 2-chloro-2,2-difluoroacetate is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential use in developing drugs with improved lipophilicity, membrane permeability, and metabolic stability.
Industry:
Mechanism of Action
The mechanism of action of Ethenyl 2-chloro-2,2-difluoroacetate involves the generation of difluorocarbene intermediates through thermal decarboxylation. These intermediates can then react with various substrates to form difluoromethylated products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 2-chloro-2,2-difluoroacetate: This compound is similar in structure but has a methyl group instead of an ethenyl group.
Ethyl 2-chloro-2,2-difluoroacetate: Another closely related compound, differing only by the presence of an ethyl group. It shares similar applications and chemical properties.
Uniqueness: Ethenyl 2-chloro-2,2-difluoroacetate is unique due to its ethenyl group, which allows for additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications.
Properties
CAS No. |
667-28-7 |
---|---|
Molecular Formula |
C4H3ClF2O2 |
Molecular Weight |
156.51 g/mol |
IUPAC Name |
ethenyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C4H3ClF2O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 |
InChI Key |
CNYNLFFKWBSWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(F)(F)Cl |
Origin of Product |
United States |
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